Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-
Description
Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- is a structurally complex aromatic compound featuring a naphtho[2,1-b]furan core substituted with a benzoyl group at position 2 and a benzamide moiety at position 1. This compound belongs to a class of naphthofuran derivatives known for their diverse biological activities, including antibacterial properties . Its synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with substituted aldehydes, followed by cyclization and functionalization steps .
Properties
CAS No. |
650636-51-4 |
|---|---|
Molecular Formula |
C26H17NO3 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(2-benzoylbenzo[e][1]benzofuran-1-yl)benzamide |
InChI |
InChI=1S/C26H17NO3/c28-24(18-10-3-1-4-11-18)25-23(27-26(29)19-12-5-2-6-13-19)22-20-14-8-7-9-17(20)15-16-21(22)30-25/h1-16H,(H,27,29) |
InChI Key |
OANROQZEYXFWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the annulation of naphthols with various reagents. For instance, the reaction of 2-(alkyn-1-yl)-1-naphthols with benzoyl chloride under basic conditions can yield the desired compound . Another approach involves the cycloaddition reactions, such as [3 + 2] cycloaddition, which can be used to construct the naphthofuran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetamide Derivatives
- Acetamide, N-(2-acetylnaphtho[2,1-b]furan-1-yl)- (CAS 402930-98-7): Structural Difference: Replaces the benzoyl group with an acetyl group. Molecular Weight: 267.28 g/mol vs. ~385 g/mol (estimated for the target compound).
Nitro-Substituted Derivatives
- N-(2-{[(2Z)-2-Benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide (5a-d) :
Heterocyclic Modifications
- 2-(Naphtho[2,1-b]furan-1-yl)-N-(1,3-thiazol-2-yl)acetamide (C₁₇H₁₂N₂O₂S): Structural Difference: Incorporates a thiazole ring instead of benzamide. Molecular Weight: 308.36 g/mol.
Diazepine-Fused Derivatives
- N-(2-Benzoyl-8-bromonaphtho[2,1-b]furan-1-yl)-2-chloroacetamide (8a) :
Data Tables
Table 2: Physicochemical Properties
Key Findings and Discussion
- Synthetic Efficiency: The target compound likely requires multi-step synthesis similar to derivatives in and , with yields dependent on substituent reactivity.
- Bioactivity Trends : Nitro and halogen substituents (e.g., bromine in ) correlate with enhanced antibacterial activity, suggesting the target compound’s benzoyl group may improve potency through hydrophobic interactions .
Biological Activity
Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and pesticidal properties. Among these compounds, Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- stands out for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- is characterized by a benzamide core linked to a naphtho[2,1-b]furan moiety. This unique structure is believed to contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzamide derivatives. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. In a comparative analysis:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 6.48 ± 0.11 | 2D |
| Benzamide N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- | TBD | TBD | TBD |
The antitumor activity is often assessed using MTS cytotoxicity assays and BrdU proliferation assays in both 2D and 3D cell culture formats. The effectiveness of these compounds can vary significantly between these assay types, with many showing higher activity in 2D cultures compared to 3D environments .
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have also been explored. Compounds similar to Benzamide N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens.
| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Compound C | 15 μg/mL |
| Escherichia coli | Compound D | 20 μg/mL |
| Fusarium oxysporum | Compound E | 30 μg/mL |
Studies indicate that certain structural modifications can enhance antimicrobial efficacy .
Pesticidal Activity
Research into the pesticidal properties of benzamide derivatives has identified several candidates with promising activity against agricultural pests. For example:
| Compound | Target Pest | EC50 (μg/mL) |
|---|---|---|
| Benzamide N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- | FusaHum graminearum | TBD |
| Compound F | Phytophthora capsica | 11.61 |
| Compound G | Botrytis cinerea | 17.39 |
The structure-activity relationship (SAR) studies reveal that specific substituents on the benzene ring significantly influence fungicidal activities .
Case Studies
Several case studies have been documented regarding the biological activities of benzamide derivatives:
- Antitumor Efficacy in Lung Cancer : A study evaluated a series of benzamide derivatives in vitro against human lung cancer cell lines (A549, HCC827). Results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Screening : A comprehensive screening of benzamide compounds against various pathogens revealed that certain derivatives exhibited potent antibacterial and antifungal properties, suggesting their potential use as therapeutic agents .
- Pesticidal Applications : Research focused on the fungicidal activity of benzamides indicated that some compounds demonstrated significant inhibitory effects against plant pathogens, highlighting their potential utility in agriculture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
